molecular formula C14H10BrNO B1382310 4-(Benzyloxy)-2-bromobenzonitrile CAS No. 1044067-64-2

4-(Benzyloxy)-2-bromobenzonitrile

Cat. No.: B1382310
CAS No.: 1044067-64-2
M. Wt: 288.14 g/mol
InChI Key: SNCBUORSKHSVRW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromobenzonitrile is an organic compound that features a benzyloxy group and a bromine atom attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-2-bromobenzonitrile can be synthesized through several methods, including:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Benzyl bromide, potassium carbonate.

    Bromination: Bromine, N-bromosuccinimide (NBS).

    Coupling Reactions: Palladium catalysts, boronic acids or esters.

Major Products

    Substitution: Various substituted benzonitriles.

    Oxidation: Benzaldehydes or benzoic acids.

    Reduction: Benzyl alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-(Benzyloxy)-2-bromobenzonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromobenzonitrile in chemical reactions involves:

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.

Uniqueness

4-(Benzyloxy)-2-bromobenzonitrile is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-bromo-4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCBUORSKHSVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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